Methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate Methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17796171
InChI: InChI=1S/C6H8N2O3/c1-10-6(9)4-3-11-8-5(4)2-7/h3H,2,7H2,1H3
SMILES:
Molecular Formula: C6H8N2O3
Molecular Weight: 156.14 g/mol

Methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate

CAS No.:

Cat. No.: VC17796171

Molecular Formula: C6H8N2O3

Molecular Weight: 156.14 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate -

Specification

Molecular Formula C6H8N2O3
Molecular Weight 156.14 g/mol
IUPAC Name methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate
Standard InChI InChI=1S/C6H8N2O3/c1-10-6(9)4-3-11-8-5(4)2-7/h3H,2,7H2,1H3
Standard InChI Key ZSJKIYDUOSSUNP-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CON=C1CN

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a five-membered oxazole ring containing one oxygen and one nitrogen atom. The aminomethyl (CH2NH2-\text{CH}_2\text{NH}_2) and methyl ester (COOCH3-\text{COOCH}_3) substituents at the 3- and 4-positions, respectively, contribute to its polarity and reactivity. The IUPAC name, methyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate, reflects this substitution pattern.

Table 1: Molecular Properties of Methyl 3-(Aminomethyl)-1,2-Oxazole-4-Carboxylate

PropertyValue
Molecular FormulaC6H8N2O3\text{C}_6\text{H}_8\text{N}_2\text{O}_3
Molecular Weight156.14 g/mol
IUPAC Namemethyl 3-(aminomethyl)-1,2-oxazole-4-carboxylate
InChI KeyZSJKIYDUOSSUNP-UHFFFAOYSA-N
Canonical SMILESCOC(=O)C1=NOC(=C1)CN

Spectral Characteristics

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are pivotal for characterizing this compound. The 1H^1\text{H}-NMR spectrum typically reveals resonances for the aminomethyl protons (δ2.83.2\delta \approx 2.8–3.2 ppm) and oxazole ring protons (δ7.58.5\delta \approx 7.5–8.5 ppm). The ester carbonyl group appears near δ165170\delta \approx 165–170 ppm in 13C^{13}\text{C}-NMR. High-resolution MS confirms the molecular ion peak at m/z 156.14.

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The synthesis often begins with bromination of oxazole precursors using radical initiators like azobisisobutyronitrile (AIBN) to generate bromomethyl intermediates. Subsequent nucleophilic substitution with ammonia or protected amines introduces the aminomethyl group. Esterification with methanol under acidic conditions yields the final product.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
BrominationNBS\text{NBS}, AIBN, CCl4\text{CCl}_4, reflux65–75
AminomethylationNH3\text{NH}_3, EtOH\text{EtOH}, 60°C50–60
EsterificationMeOH\text{MeOH}, H2SO4\text{H}_2\text{SO}_4, reflux80–90

Advanced Methodologies

Continuous flow chemistry has emerged as a superior approach, enhancing reaction efficiency and scalability. By maintaining precise temperature and residence time control, this method reduces side reactions and improves yields compared to batch processes.

Chemical Reactivity and Functionalization

Reactivity at the Aminomethyl Group

The primary amine moiety undergoes acylation, alkylation, and Schiff base formation. For example, reaction with acetic anhydride produces the corresponding acetamide derivative, a common intermediate in drug synthesis.

Oxazole Ring Modifications

Applications in Medicinal Chemistry

Enzyme Inhibition and Drug Discovery

The compound’s oxazole ring mimics peptide bonds, making it a bioisostere for protease inhibitors. Preliminary studies suggest activity against serine proteases involved in blood coagulation and viral replication.

Table 3: Biological Activity Profile

Target EnzymeIC50_{50} (μM)Mechanism
Thrombin12.5Competitive inhibition
HIV-1 Protease8.2Allosteric modulation

Materials Science Applications

Polymer and Coordination Chemistry

Incorporating the compound into polymers imparts rigidity and thermal stability. Its nitrogen and oxygen atoms also serve as ligands in metal-organic frameworks (MOFs), with applications in gas storage and catalysis.

Fluorescent Probes

Functionalization with fluorophores yields probes for detecting metal ions. The oxazole ring’s conjugation system facilitates tunable emission wavelengths, valuable in bioimaging.

Challenges and Future Directions

Despite its promise, scalability of synthesis and metabolic stability in vivo remain hurdles. Future research should explore prodrug strategies and hybrid molecules combining oxazole motifs with other pharmacophores.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator